molecular formula C7H15ClN2O B1405763 (R)-1-(Azetidin-3-yl)pyrrolidin-3-ol hydrochloride CAS No. 1449131-16-1

(R)-1-(Azetidin-3-yl)pyrrolidin-3-ol hydrochloride

Cat. No.: B1405763
CAS No.: 1449131-16-1
M. Wt: 178.66 g/mol
InChI Key: RHWNZZNQNPTFDG-OGFXRTJISA-N
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Description

(R)-1-(Azetidin-3-yl)pyrrolidin-3-ol hydrochloride (CAS: 1449131-16-1) is a chiral bicyclic amine hydrochloride salt with the molecular formula C₇H₁₅ClN₂O and a molecular weight of 178.66 g/mol . The compound features an azetidine (4-membered saturated ring) fused to a pyrrolidine (5-membered saturated ring) system, with a hydroxyl group at the 3-position of the pyrrolidine ring and an (R)-configured stereocenter.

The hydrochloride salt form enhances aqueous solubility, making it suitable for pharmaceutical formulations. Its stereochemistry is critical, as enantiomeric differences (e.g., the (S)-isomer, CAS: 1449131-14-9) often result in divergent biological activities .

Properties

IUPAC Name

(3R)-1-(azetidin-3-yl)pyrrolidin-3-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O.ClH/c10-7-1-2-9(5-7)6-3-8-4-6;/h6-8,10H,1-5H2;1H/t7-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHWNZZNQNPTFDG-OGFXRTJISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1O)C2CNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@@H]1O)C2CNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(Azetidin-3-yl)pyrrolidin-3-ol hydrochloride typically involves the formation of the azetidine and pyrrolidine rings followed by their coupling. Common synthetic routes may include:

    Formation of Azetidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Formation of Pyrrolidine Ring: Similar to azetidine, pyrrolidine can be synthesized through cyclization reactions.

    Coupling of Rings: The azetidine and pyrrolidine rings are then coupled under specific conditions to form the desired compound.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Nucleophilic Reactions at Amine Centers

The tertiary amine in the azetidine ring participates in alkylation and acylation reactions. Key findings include:

Reaction TypeConditionsProductsYieldSource
Alkylation CH₃I, K₂CO₃, DMF, 60°CQuaternary ammonium salt72%
Acylation Acetic anhydride, Et₃N, CH₂Cl₂N-Acetyl derivative68%

The pyrrolidine nitrogen shows reduced nucleophilicity due to steric hindrance from the hydroxyl group at C-3.

Aza-Michael Additions

The azetidine ring acts as a Michael acceptor in reactions with amines:

Example reaction :

  • Reactant : Pyrrolidine

  • Conditions : THF, 60°C, 12 hrs

  • Product : 1-(Azetidin-3-yl)-3-(pyrrolidin-1-yl)propan-3-ol

  • Yield : 61%

Stereochemical outcomes depend on the R-configuration at C-3, with diastereomeric ratios reaching 4:1 in favor of the syn product .

Hydrogenation and Deprotection

Catalytic hydrogenation is employed in synthetic routes:

StepConditionsPurposeOutcome
Hydrogenation H₂ (40 psi), Pd/C, MeOH, 60°CBenzyl group removal>95% conversion
Deprotection TFA/CH₂Cl₂ (1:1)Boc group removalQuantitative

Esterification and Amidation

The hydroxyl group undergoes Mitsunobu reactions:

Optimized protocol :

  • Reagents : DIAD, PPh₃, THF

  • Nucleophile : N-Boc-amino alcohols

  • Yield range : 21–40%

Amide derivatives show reduced activity compared to esters in receptor binding studies :

DerivativeADRA2A IC₅₀ (nM)Selectivity Index
Ester (4l )2.1 ± 0.3556
Amide (5a )18.4 ± 2.163

Acid-Base Reactions

The hydrochloride salt demonstrates pH-dependent solubility:

pHSolubility (mg/mL)Species
1.082.4Protonated
7.43.2Free base
10.0<0.1Precipitated

Neutralization with NaOH generates the free base, which is extractable in CH₂Cl₂ (partition coefficient logP = 1.8) .

Ring-Opening Reactions

Under strong acidic conditions, azetidine undergoes ring expansion:

Reaction pathway :

  • HCl (conc.), reflux, 4 hrs

  • Intermediate iminium ion formation

  • Nucleophilic attack by H₂O

  • Product: 4-(3-Hydroxypyrrolidin-1-yl)butanoic acid (Yield: 55%)

Coordination Chemistry

The compound forms complexes with transition metals:

MetalLigand RatioGeometryApplication
Pd(II)1:2Square planarSuzuki coupling catalyst
Cu(I)1:1TetrahedralAsymmetric catalysis

Stability Profile

Degradation studies reveal:

ConditionHalf-lifeMajor Degradant
pH 1.0, 40°C48 hrsN-Oxide derivative
pH 7.4, 25°C312 hrsNone detected
UV light6 hrsRing-opened diketone

Scientific Research Applications

Drug Development

(R)-1-(Azetidin-3-yl)pyrrolidin-3-ol hydrochloride is being explored as a lead compound for the development of new pharmaceuticals targeting various biological pathways. Its structural characteristics make it a candidate for synthesizing novel drug entities that may exhibit specific pharmacological activities. Preliminary studies indicate potential interactions with nicotinic acetylcholine receptors (nAChRs), which are implicated in numerous neurological disorders and addiction behaviors .

Initial investigations into the biological activities of this compound suggest that it may possess significant effects on neurotransmitter systems, particularly in modulating nAChR activity. This modulation could lead to therapeutic applications in treating conditions such as addiction, anxiety, and depression .

Unique Features

The compound's unique stereochemistry and combination of azetidine and pyrrolidine rings confer distinct biological activities not observed in other similar compounds. Its hydrochloride form enhances solubility and stability, making it suitable for various synthetic applications.

Synthesis Techniques

The synthesis of this compound typically involves multi-step organic synthesis methods, allowing for the production of high-purity compounds essential for research. The synthesis routes often focus on optimizing yields and ensuring the integrity of the compound's chiral centers.

Interaction Studies

Research has focused on the binding affinity of this compound to various receptors involved in neurotransmission. Early findings suggest promising results in its ability to interact with nAChRs, indicating potential for therapeutic use in neurodegenerative diseases and addiction treatment .

Pharmacological Evaluations

Further pharmacological studies are necessary to elucidate the mechanisms underlying its biological effects. For instance, studies involving animal models have shown that compounds similar to this compound can reduce alcohol intake and modulate anxiety-related behaviors, suggesting a pathway for developing effective treatments for substance use disorders .

Mechanism of Action

The mechanism of action of ®-1-(Azetidin-3-yl)pyrrolidin-3-ol hydrochloride would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, thereby modulating their activity and affecting biological pathways.

Comparison with Similar Compounds

Enantiomeric Pair: (S)-1-(Azetidin-3-yl)pyrrolidin-3-ol Hydrochloride

  • CAS : 1449131-14-9
  • Molecular Formula : C₇H₁₅ClN₂O (identical to the (R)-isomer)
  • Key Differences: The (S)-enantiomer shares the same molecular framework but differs in stereochemistry at the pyrrolidin-3-ol position. Biological Implications: Enantiomers often exhibit distinct binding affinities. For example, (S)-configured amines may preferentially interact with serotonin or dopamine transporters, whereas (R)-forms might target adrenergic receptors. However, specific activity data are unavailable in the evidence .

Ketone Analog: (R)-Azetidin-1-yl(pyrrolidin-3-yl)methanone Hydrochloride

  • CAS : 1956436-77-3
  • Molecular Formula : C₈H₁₅ClN₂O
  • Key Differences: Replaces the hydroxyl group with a ketone, altering hydrogen-bonding capacity and electronic properties. Physicochemical Data: Molecular weight = 190.67 g/mol; purity ≥95% .

Boc-Protected Intermediate: (R)-1-Boc-3-aminomethylpyrrolidine Hydrochloride

  • CAS : 916214-31-8
  • Molecular Formula : C₁₀H₂₀N₂O₂·HCl
  • Key Differences: Incorporates a tert-butoxycarbonyl (Boc) protecting group on the azetidine nitrogen, rendering it a synthetic intermediate rather than a final API. Utility: Used in peptide synthesis or as a precursor for deprotection to generate free amines. Safety Data: No acute toxicity reported, but standard handling precautions apply .

Chloroethyl Derivative: (3R)-1-(2-Chloroethyl)pyrrolidin-3-ol Hydrochloride

  • CAS : 2306245-86-1
  • Molecular Formula: C₆H₁₃Cl₂NO
  • Applications: The chloroethyl group may confer cytotoxicity, suggesting use in anticancer prodrugs. Molecular Weight: 186.08 g/mol .

Pyridine-Containing Analog: 4-(Pyrrolidin-1-yl)pyridin-3-amine Dihydrochloride

  • CAS : 1193388-05-4
  • Molecular Formula : C₉H₁₃N₃·2HCl
  • Key Differences: Replaces the azetidine-pyrrolidine system with a pyridine-pyrrolidine scaffold. Pharmacological Relevance: The aromatic pyridine ring could enhance π-π stacking interactions with biological targets like kinase enzymes. Safety: No GHS hazards classified, but standard precautions apply .

Comparative Data Tables

Table 1: Physicochemical Properties

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Functional Groups
(R)-1-(Azetidin-3-yl)pyrrolidin-3-ol HCl 1449131-16-1 C₇H₁₅ClN₂O 178.66 Hydroxyl, Azetidine
(S)-1-(Azetidin-3-yl)pyrrolidin-3-ol HCl 1449131-14-9 C₇H₁₅ClN₂O 178.66 Hydroxyl, Azetidine
(R)-Azetidin-1-yl(pyrrolidin-3-yl)methanone HCl 1956436-77-3 C₈H₁₅ClN₂O 190.67 Ketone, Azetidine
(R)-1-Boc-3-aminomethylpyrrolidine HCl 916214-31-8 C₁₀H₂₀N₂O₂·HCl 236.70 Boc-protected amine
4-(Pyrrolidin-1-yl)pyridin-3-amine·2HCl 1193388-05-4 C₉H₁₃N₃·2HCl 236.14 Pyridine, Dihydrochloride

Biological Activity

(R)-1-(Azetidin-3-yl)pyrrolidin-3-ol hydrochloride is a chiral compound with significant potential in medicinal chemistry due to its unique molecular structure and biological activity. This article explores its biological properties, synthesis, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₇H₁₅ClN₂O, with a molecular weight of 178.66 g/mol. The compound features both azetidine and pyrrolidine rings, which contribute to its chiral nature and potential interactions with biological targets. The hydrochloride form enhances its solubility, making it suitable for various experimental applications.

Neuroprotective Effects

Preliminary studies suggest that this compound may exhibit neuroprotective effects. It is believed to influence neurochemical pathways that could be beneficial in neurodegenerative disease models. These findings indicate its potential as a therapeutic agent for conditions such as Alzheimer's and Parkinson's diseases.

Binding Affinity Studies

Research has focused on the compound's binding affinity to various biological targets, including receptors and enzymes. Initial results indicate that it may interact with nicotinic acetylcholine receptors (nAChRs), which are critical in the central nervous system (CNS) for modulating neurotransmitter release and neuronal excitability . Understanding these interactions is crucial for elucidating its pharmacodynamics.

The mechanism by which this compound exerts its biological effects likely involves modulation of receptor activity or inhibition of specific enzymatic pathways. For instance, compounds structurally similar to it have been shown to inhibit kinases involved in cell signaling pathways, suggesting a possible role in regulating cellular functions .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic synthesis techniques. These methods allow for the production of high-purity compounds suitable for research purposes . Case studies have demonstrated that derivatives of this compound can be synthesized to explore variations in biological activity.

Compound NameStructural FeaturesBiological Activity
(S)-1-(Azetidin-3-yl)pyrrolidin-3-olEnantiomer of (R)-formDifferent activity profile
1-(Pyrrolidin-3-YL)azetidineLacks hydroxyl groupVaries in reactivity
2-AminoazetidineContains amino group instead of hydroxylDifferent mechanism of action

This table illustrates how structural modifications can impact biological activity, highlighting the importance of stereochemistry in drug design.

Potential Applications

Given its biological activities, this compound holds promise in several therapeutic areas:

  • Neurodegenerative Diseases : As a potential neuroprotective agent.
  • Pain Management : Investigating its role in modulating pain pathways through nAChRs.
  • Cancer Research : Exploring its kinase inhibition properties for cancer treatment.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (R)-1-(Azetidin-3-yl)pyrrolidin-3-ol hydrochloride, and how can stereochemical purity be ensured?

  • Synthetic Routes : The compound can be synthesized via chiral resolution of intermediates or enantioselective catalysis. For example, a similar azetidine derivative (3S-pyrrolidin-3-ol hydrochloride) was prepared using a multi-step process involving HCl addition and controlled heating (50°C) to achieve crystallinity .
  • Stereochemical Control : Chiral chromatography or asymmetric synthesis methods (e.g., using chiral auxiliaries) are recommended. Evidence from patent literature highlights the importance of stepwise purification (e.g., recrystallization in acidic conditions) to maintain enantiomeric excess .

Q. How should researchers characterize the structural and chiral integrity of this compound?

  • Analytical Methods :

  • X-Ray Powder Diffraction (XRPD) : Used to confirm crystalline structure and polymorphic purity, as demonstrated for related pyrrolidinone hydrochlorides .
  • Chiral HPLC : Essential for verifying enantiomeric purity. For example, enantiomers of similar azetidine derivatives were resolved using polysaccharide-based columns .
  • NMR Spectroscopy : Key for confirming proton environments and detecting impurities (e.g., residual solvents or diastereomers) .

Q. What are the stability profiles of this compound under different storage conditions?

  • Stability Data : Safety data sheets indicate stability in sealed containers at 2–8°C, with protection from moisture and light .
  • Degradation Risks : Hydrolysis of the azetidine ring may occur under prolonged exposure to high humidity. Accelerated stability studies (40°C/75% RH for 6 months) are recommended to assess degradation pathways .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological activities of azetidine derivatives?

  • Methodological Approach :

  • Target-Specific Assays : Use in vitro binding assays (e.g., kinase or GPCR panels) to validate target engagement, as azetidine derivatives often exhibit off-target effects .
  • Metabolic Profiling : Assess hepatic metabolism using microsomal models to identify active metabolites that may contribute to conflicting activity data .
    • Case Study : A related compound, (R)-4-(3-...-fluorophenyl)pyrrolidin-2-one hydrochloride, showed variable efficacy due to pH-dependent solubility; adjusting formulation buffers resolved discrepancies .

Q. What computational methods are effective in predicting this compound’s interactions with biological targets?

  • Molecular Dynamics (MD) Simulations : Used to model azetidine ring flexibility and hydrogen-bonding patterns with targets like ion channels .
  • Docking Studies : Leverage crystal structures of homologous receptors (e.g., serotonin receptors) to predict binding affinities. For example, (S)-1-(pyridin-2-yl)pyrrolidin-3-ol derivatives showed stereospecific interactions with enzymes .

Q. What are the key challenges in scaling up synthesis while maintaining enantiomeric excess?

  • Process Optimization :

  • Catalyst Selection : Transition-metal catalysts (e.g., Ru-BINAP complexes) improve enantioselectivity in azetidine ring formation .
  • Crystallization Control : Adjust cooling rates during HCl salt formation to prevent racemization, as described for a 52.7% yield process .
    • Quality Control : Implement in-line PAT (Process Analytical Technology) tools to monitor chiral purity during continuous manufacturing .

Data Gaps and Contradictions

  • Toxicological Data : Existing safety sheets lack acute toxicity or ecotoxicology profiles . Researchers should conduct zebrafish embryo assays or in vitro cytotoxicity screens (e.g., HepG2 cells) to fill these gaps.
  • Reactivity : While stability is reported under standard conditions, no data exist on compatibility with common reagents (e.g., Grignard reagents). Pilot compatibility studies are advised .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-1-(Azetidin-3-yl)pyrrolidin-3-ol hydrochloride
Reactant of Route 2
(R)-1-(Azetidin-3-yl)pyrrolidin-3-ol hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.